

ER-176: A Comparative Analysis of Target Selectivity and Cross-Reactivity

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Compound of Interest		
Compound Name:	ER-176	
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ER-176 has emerged as a significant third-generation radioligand for the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation. Its clinical and research utility is underscored by its high binding affinity and improved selectivity profile compared to earlier generation compounds. This guide provides a comparative analysis of **ER-176**, focusing on its target selectivity, particularly in relation to the common genetic variation in TSPO, and discusses the available information on its broader cross-reactivity.

Executive Summary

ER-176 demonstrates high affinity for the 18 kDa translocator protein (TSPO). A key advantage of **ER-176** over many second-generation TSPO radioligands is its relatively low sensitivity to the single nucleotide polymorphism rs6971 in the TSPO gene. This genetic variation leads to different binding affinities in the human population, complicating the interpretation of imaging data. While comprehensive cross-reactivity data for **ER-176** against a broad panel of other receptors and enzymes are not extensively available in the public domain, its focused development as a PET radioligand has prioritized high selectivity for TSPO. This guide will compare **ER-176** with other notable TSPO ligands, providing available data on their binding affinities and sensitivity to the TSPO polymorphism.

Comparison of TSPO Ligand Binding Affinity



The binding affinity of a radioligand to its target is a critical parameter for its effectiveness. The following table summarizes the binding potential (BPND), a measure of specific binding in the brain, for **ER-176** and other commonly used TSPO PET radioligands.

Radioligand	Binding Potential (BPND) in High- Affinity Binders (HABs)	Binding Potential (BPND) in Low- Affinity Binders (LABs)	Reference
11C-ER176	4.2 ± 1.3	1.4 ± 0.8	[1][2]
11C-PBR28	~1.2	Not reliably quantifiable	[1][2]
11C-(R)-PK11195	~0.75	~0.75	[3]

Sensitivity to TSPO Genetic Polymorphism (rs6971)

The rs6971 polymorphism in the TSPO gene results in three genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Second-generation ligands, such as 11C-PBR28, show a marked decrease in binding in LABs, effectively excluding this portion of the population from studies. **ER-176** exhibits significantly lower sensitivity to this polymorphism, allowing for more inclusive research.

Radioligand	Ratio of Binding Affinity (HABs vs. LABs)	Implications	Reference
11C-ER176	~3.0 (in vivo BPND ratio)	Enables quantification of TSPO in all genotypes	[4]
11C-PBR28	High (not reliably quantifiable in LABs)	Studies are often limited to HABs and MABs	[3]
11C-(R)-PK11195	~1.0	Low sensitivity, but lower signal-to-noise ratio	[3]



Cross-Reactivity and Off-Target Binding

A crucial aspect of any drug or probe's safety and specificity is its potential to bind to unintended targets. Ideally, a comprehensive screening against a panel of receptors, ion channels, transporters, and enzymes would be performed to assess cross-reactivity.

Publicly available, comprehensive cross-reactivity screening data for **ER-176** against a broad safety panel of off-targets were not identified during the literature review for this guide. The development of **ER-176** has been highly focused on optimizing its properties as a selective TSPO PET radioligand.

The chemical scaffold of **ER-176** is a quinazoline carboxamide. While various biological activities have been reported for compounds with this core structure, specific off-target effects cannot be directly inferred for **ER-176** without dedicated experimental data.

Experimental Methodologies

The data presented in this guide are primarily derived from in vivo Positron Emission Tomography (PET) imaging studies in humans and non-human primates, as well as in vitro binding assays.

In Vivo PET Imaging and Quantification of Binding Potential (BPND)

- Radioligand Administration: A tracer dose of the 11C-labeled radioligand (e.g., 11C-ER176)
 is administered intravenously to the subject.
- PET Scanning: Dynamic PET scans are acquired over a period of time (typically 90-120 minutes) to measure the distribution of the radioligand in the brain.
- Arterial Blood Sampling: To generate an input function, arterial blood samples are taken throughout the scan to measure the concentration of the radioligand in plasma.
- Metabolite Analysis: Plasma samples are analyzed to distinguish the parent radioligand from its radioactive metabolites.

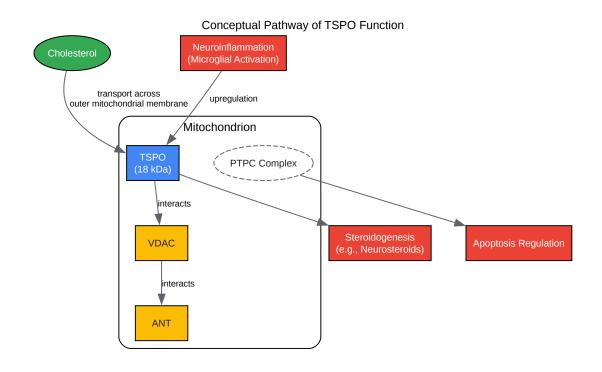


- Kinetic Modeling: The time-activity curves from brain regions of interest and the metabolite-corrected arterial input function are fitted to a kinetic model (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT).
- Determination of Non-Displaceable Binding (VND): VND, representing non-specific binding, is determined using a reference region devoid of the target or through a blocking study where a high dose of a non-radioactive ligand is administered to saturate the specific binding sites.
- Calculation of BPND: The binding potential is calculated as BPND = (VT VND) / VND.

Visualizations

Signaling Pathway Context: TSPO Function



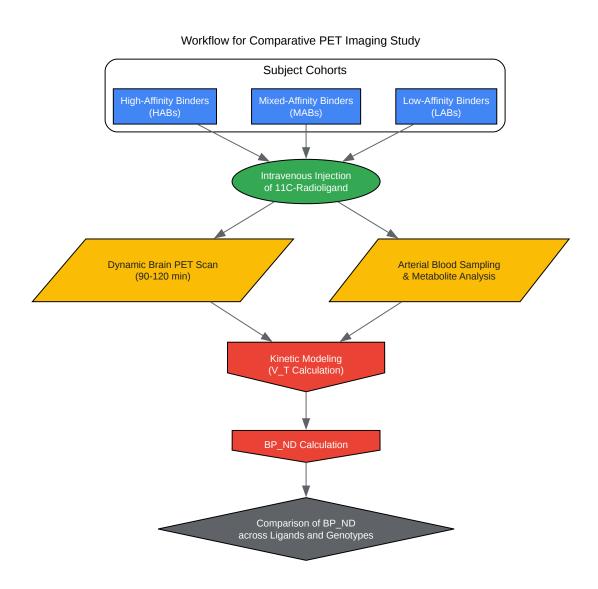


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Caption: Conceptual pathway of TSPO's role in cholesterol transport and cellular processes.

Experimental Workflow: Comparative PET Study





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Caption: Simplified workflow for a comparative PET imaging study of TSPO ligands.



Conclusion

ER-176 represents a significant advancement in the development of PET radioligands for imaging TSPO. Its high binding affinity and, most notably, its reduced sensitivity to the common rs6971 genetic polymorphism make it a more versatile tool for studying neuroinflammation across the general population compared to second-generation ligands like 11C-PBR28. While comprehensive data on its cross-reactivity with a broad range of other potential targets is not publicly available, its characterization as a highly selective TSPO ligand is well-supported by the existing literature. For researchers and drug development professionals, **ER-176** offers a more inclusive and reliable method for quantifying TSPO expression in the brain. Future publications of broader safety and selectivity panel data would be beneficial to fully complete the cross-reactivity profile of this promising imaging agent.

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